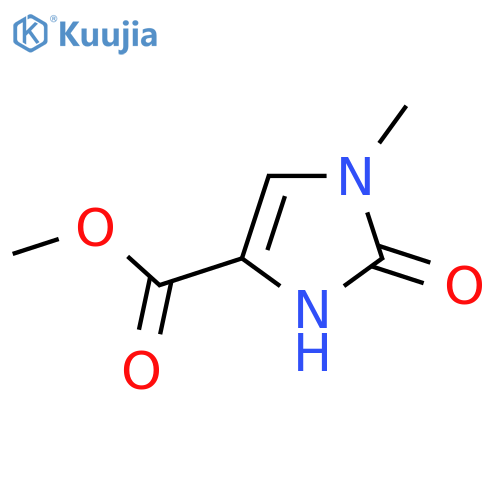

Cas no 1894397-53-5 (methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate)

1894397-53-5 structure

商品名:methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate

methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-4845986

- 1894397-53-5

- methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate

-

- インチ: 1S/C6H8N2O3/c1-8-3-4(5(9)11-2)7-6(8)10/h3H,1-2H3,(H,7,10)

- InChIKey: VHHNXHAWKYJRFL-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CN(C)C(N1)=O)=O

計算された属性

- せいみつぶんしりょう: 156.05349212g/mol

- どういたいしつりょう: 156.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 58.6Ų

methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4845986-2.5g |

methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |

1894397-53-5 | 2.5g |

$1903.0 | 2023-05-31 | ||

| Enamine | EN300-4845986-10.0g |

methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |

1894397-53-5 | 10g |

$4176.0 | 2023-05-31 | ||

| Enamine | EN300-4845986-0.5g |

methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |

1894397-53-5 | 0.5g |

$758.0 | 2023-05-31 | ||

| Enamine | EN300-4845986-0.05g |

methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |

1894397-53-5 | 0.05g |

$226.0 | 2023-05-31 | ||

| Enamine | EN300-4845986-0.25g |

methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |

1894397-53-5 | 0.25g |

$481.0 | 2023-05-31 | ||

| Enamine | EN300-4845986-5.0g |

methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |

1894397-53-5 | 5g |

$2816.0 | 2023-05-31 | ||

| Enamine | EN300-4845986-1.0g |

methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |

1894397-53-5 | 1g |

$971.0 | 2023-05-31 | ||

| Enamine | EN300-4845986-0.1g |

methyl 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |

1894397-53-5 | 0.1g |

$337.0 | 2023-05-31 |

methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1894397-53-5 (methyl 2-hydroxy-1-methyl-1H-imidazole-4-carboxylate) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量